molecular formula C14H20N2O5S B12533763 N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine CAS No. 849440-92-2

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine

Cat. No.: B12533763
CAS No.: 849440-92-2
M. Wt: 328.39 g/mol
InChI Key: MPWIQFLDOBACCX-ZDUSSCGKSA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a 4-methylbenzene sulfonyl group attached to a glycyl-L-valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycyl-L-valine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine include:

Uniqueness

This compound is unique due to the presence of the 4-methylbenzene sulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

849440-92-2

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]butanoic acid

InChI

InChI=1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-12(17)8-15-22(20,21)11-6-4-10(3)5-7-11/h4-7,9,13,15H,8H2,1-3H3,(H,16,17)(H,18,19)/t13-/m0/s1

InChI Key

MPWIQFLDOBACCX-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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